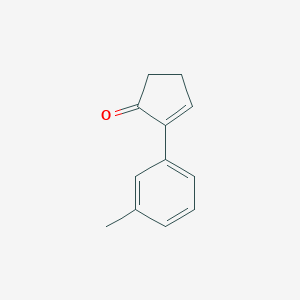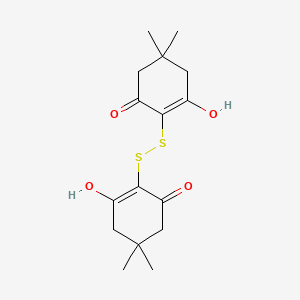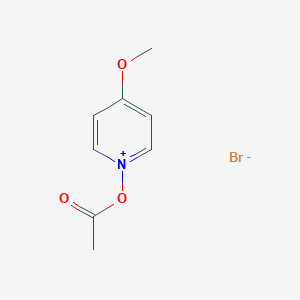
1-(Acetyloxy)-4-methoxypyridin-1-ium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Acetyloxy)-4-methoxypyridin-1-ium bromide is an organic compound that features a pyridinium core substituted with acetyloxy and methoxy groups
Méthodes De Préparation
The synthesis of 1-(Acetyloxy)-4-methoxypyridin-1-ium bromide typically involves the reaction of 4-methoxypyridine with acetic anhydride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate acetylated product, which is then treated with hydrobromic acid to yield the final bromide salt. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
1-(Acetyloxy)-4-methoxypyridin-1-ium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the pyridinium ring to a dihydropyridine derivative.
Substitution: The bromide ion can be substituted with other nucleophiles, such as chloride or iodide, under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium chloride. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-(Acetyloxy)-4-methoxypyridin-1-ium bromide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of pyridinium salts and related compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the production of various chemical intermediates and as a catalyst in certain industrial processes.
Mécanisme D'action
The mechanism of action of 1-(Acetyloxy)-4-methoxypyridin-1-ium bromide involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyloxy group can undergo hydrolysis to release acetic acid, which may contribute to its biological activity. The pyridinium core can interact with nucleophilic sites on proteins or other biomolecules, leading to various biochemical effects.
Comparaison Avec Des Composés Similaires
1-(Acetyloxy)-4-methoxypyridin-1-ium bromide can be compared with other similar compounds, such as:
1-(Acetyloxy)-4-methylpyridin-1-ium bromide: Similar structure but with a methyl group instead of a methoxy group.
1-(Acetyloxy)-4-chloropyridin-1-ium bromide: Similar structure but with a chloro group instead of a methoxy group.
1-(Acetyloxy)-4-hydroxypyridin-1-ium bromide: Similar structure but with a hydroxy group instead of a methoxy group
Propriétés
Numéro CAS |
78378-16-2 |
|---|---|
Formule moléculaire |
C8H10BrNO3 |
Poids moléculaire |
248.07 g/mol |
Nom IUPAC |
(4-methoxypyridin-1-ium-1-yl) acetate;bromide |
InChI |
InChI=1S/C8H10NO3.BrH/c1-7(10)12-9-5-3-8(11-2)4-6-9;/h3-6H,1-2H3;1H/q+1;/p-1 |
Clé InChI |
UUEPNSGWBKZIGY-UHFFFAOYSA-M |
SMILES canonique |
CC(=O)O[N+]1=CC=C(C=C1)OC.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


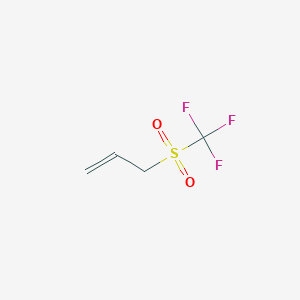
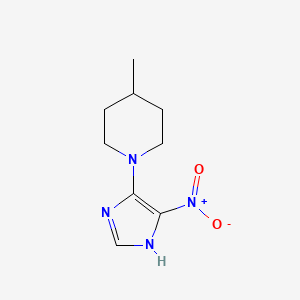

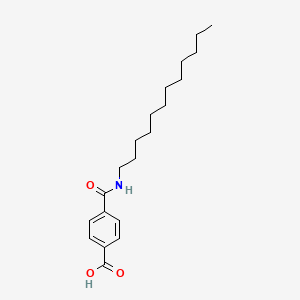
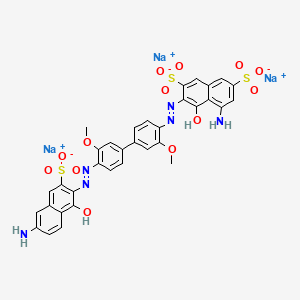
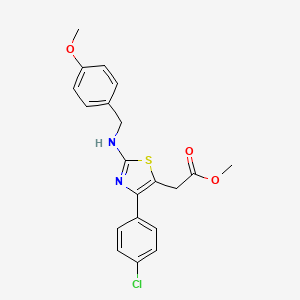
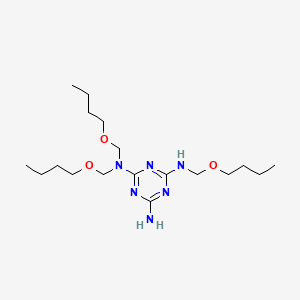

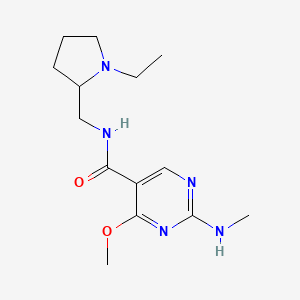
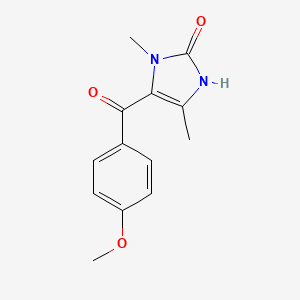

![acetic acid;(1S,2R,5S)-2,6,6-trimethylbicyclo[3.1.1]hept-3-en-2-ol](/img/structure/B14452351.png)
